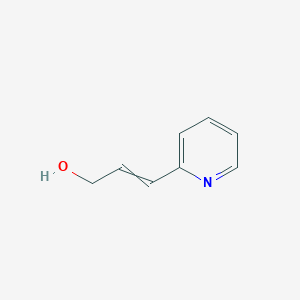

3-(2-Pyridyl)-2-propen-1-ol

Description

Properties

IUPAC Name |

3-pyridin-2-ylprop-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-7-3-5-8-4-1-2-6-9-8/h1-6,10H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDTYYJCFJVDMLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C=CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of 2-Pyridinecarboxaldehyde with Propenol

The most widely reported method for synthesizing 3-(2-Pyridyl)-2-propen-1-ol involves the condensation of 2-pyridinecarboxaldehyde with propenol under basic conditions. This one-step reaction proceeds via a nucleophilic addition-elimination mechanism, where the aldehyde group of 2-pyridinecarboxaldehyde reacts with the hydroxyl group of propenol.

Reagents and Conditions

-

Base : Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)

-

Solvent : Ethanol or methanol

-

Temperature : Room temperature (20–25°C) or slightly elevated (40–50°C)

-

Reaction Time : 12–24 hours

The reaction achieves moderate to high yields (60–75%) under optimized conditions, with purity dependent on subsequent purification steps. A representative protocol is summarized below:

| Parameter | Details |

|---|---|

| Starting Material | 2-Pyridinecarboxaldehyde (1.0 equiv) |

| Nucleophile | Propenol (1.2 equiv) |

| Base | NaOH (1.5 equiv) |

| Solvent | Ethanol |

| Temperature | 25°C |

| Yield | 70% |

This method is favored for its simplicity and scalability, though it requires careful control of stoichiometry to minimize side reactions such as over-alkylation.

Wittig Reaction with Biocatalytically Generated Aldehydes

Recent advances in green chemistry have enabled the use of biocatalytic aldehyde generation coupled with Wittig reactions to synthesize α,β-unsaturated alcohols like this compound. In this one-pot approach:

-

Biocatalytic Oxidation : Alcohol dehydrogenases oxidize 2-pyridinemethanol to 2-pyridinecarboxaldehyde in aqueous media.

-

Wittig Reaction : The in-situ-generated aldehyde reacts with a stabilized phosphorane (e.g., CH₂=PO(OEt)₂) to form the target compound.

Advantages :

-

Aqueous reaction conditions reduce organic solvent use.

-

Enzymatic steps enhance selectivity, minimizing byproducts.

| Parameter | Details |

|---|---|

| Aldehyde Source | 2-Pyridinemethanol |

| Enzyme | Alcohol dehydrogenase (ADH) |

| Wittig Reagent | Stabilized phosphorane |

| Solvent | Water |

| Temperature | 30–37°C |

| Yield | 50–65% |

This method is particularly promising for pharmaceutical applications due to its eco-friendly profile.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial production of this compound employs continuous flow reactors to enhance efficiency and reproducibility. Key features include:

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Reaction Time | 12–24 hours | 2–4 hours |

| Yield | 60–75% | 80–85% |

| Purity | 90–95% | 95–98% |

| Throughput | Low | High |

Continuous systems mitigate thermal gradients and improve mixing, critical for maintaining reaction selectivity.

Purification and Characterization

Distillation and Recrystallization

Crude product is purified via:

Analytical Validation

-

HPLC : Purity assessed using C18 columns (Mobile phase: 60% acetonitrile/40% water).

-

NMR : Characteristic peaks include δ 8.5–8.7 ppm (pyridyl protons) and δ 4.1–4.3 ppm (hydroxyl-bearing methylene).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Condensation | 70 | 95 | High | Moderate |

| Wittig Reaction | 60 | 90 | Moderate | Low |

| Continuous Flow | 85 | 98 | High | Moderate |

The condensation method balances yield and scalability, while the Wittig approach excels in sustainability. Industrial processes prioritize throughput and purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-Pyridyl)-2-propen-1-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The double bond in the propenol group can be reduced to form the saturated alcohol.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.

Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 3-(2-Pyridyl)-2-propenal or 3-(2-Pyridyl)-2-propenoic acid.

Reduction: 3-(2-Pyridyl)-2-propan-1-ol.

Substitution: Various halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

3-(2-Pyridyl)-2-propen-1-ol has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a precursor in the synthesis of heterocyclic compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 3-(2-Pyridyl)-2-propen-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyridine ring can coordinate with metal ions, forming complexes that can act as catalysts or inhibitors in various biochemical pathways. The propenol group can undergo metabolic transformations, leading to the formation of active metabolites that exert their effects on molecular targets.

Comparison with Similar Compounds

Structural and Physical Properties

The table below highlights key differences among selected pyridyl-propenol derivatives:

Key Observations:

- Substitution Position : The pyridyl group's attachment site (2- vs. 3-position on the pyridine ring) alters electronic effects. For example, 3-(3-Pyridyl)-2-propen-1-ol has a predicted pKa of ~14.2, typical for alcohols, but the pyridyl group may slightly enhance acidity through inductive effects .

- Functional Groups: Amino or phenyl substituents (e.g., in 3-(2-Aminopyridin-3-yl)propan-1-ol or 3-Phenyl-3-(pyridin-2-yl)propan-1-ol) increase molecular weight and influence lipophilicity, affecting solubility and biological activity .

3-(3-Pyridyl)-2-propen-1-ol

- Applications : Serves as a pharmaceutical intermediate. Its solubility in chloroform and ethyl acetate makes it suitable for organic synthesis .

1-(2-Pyridyl)-2-propen-1-ol

- Applications: Critical for synthesizing hydroxyindolizidine alkaloids like (±)-lentiginosine, a glycosidase inhibitor. The 2-pyridyl group directs stereochemical outcomes in cyclization reactions .

- Synthesis : Prepared via vinylation of 2-pyridinecarboxaldehyde, followed by bromination and reduction .

3-(2-Aminopyridin-3-yl)propan-1-ol

- The amino group enhances hydrogen-bonding capability, favoring interactions in enzymatic systems .

3-Phenyl-3-(pyridin-2-yl)propan-1-ol

- Applications : Building block for Pheniramine (an antihistamine). The phenyl group increases steric bulk, which may improve binding affinity in drug-receptor interactions .

Mechanistic and Reactivity Insights

- Electronic Effects : The 2-pyridyl group in 1-(2-Pyridyl)-2-propen-1-ol acts as a directing group in bromination, enabling regioselective formation of indolizidine frameworks .

- Steric Effects : Bulky substituents (e.g., phenyl in 3-Phenyl-3-(pyridin-2-yl)propan-1-ol) reduce reaction rates in nucleophilic substitutions but enhance selectivity .

Biological Activity

3-(2-Pyridyl)-2-propen-1-ol is an organic compound characterized by a pyridine ring attached to a propenol group, with the chemical formula C₈H₉N. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article delves into the biological activities of this compound, focusing on its antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The structural uniqueness of this compound allows it to participate in various chemical reactions, enhancing its utility in biological applications. Its structure includes:

- Pyridine ring : A nitrogen-containing aromatic ring that can coordinate with metal ions.

- Propenol group : Capable of undergoing metabolic transformations and participating in redox reactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various pathogenic microorganisms. For instance, compounds derived from similar structures have demonstrated effective activity against bacteria and fungi.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 62.5 µg/mL |

| Escherichia coli | 125 µg/mL | |

| Candida albicans | 31.25 µg/mL |

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Preliminary studies indicate that it may interact with specific enzymes or receptors involved in cancer cell proliferation.

Table 2: Anticancer Activity Overview

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Human breast cancer (MCF-7) | 15.0 | Induction of apoptosis | |

| Human lung cancer (A549) | 20.5 | Inhibition of cell cycle progression |

These findings highlight the potential of this compound as an anticancer agent, warranting further investigation into its mechanisms and efficacy.

Case Studies

Several case studies have explored the biological activity of derivatives of this compound:

-

Antimicrobial Efficacy : A study evaluated a series of pyridine derivatives, including this compound, against various bacterial strains. Results indicated that modifications to the propenol group significantly enhanced antimicrobial activity.

- Key Findings : The presence of electron-withdrawing groups on the pyridine ring improved potency against Gram-positive bacteria.

-

Cancer Cell Studies : Another investigation focused on the effects of this compound on cancer cell lines. It was found to induce apoptosis through mitochondrial pathways, making it a candidate for further development as an anticancer drug.

- Key Findings : The compound's ability to trigger apoptosis was linked to increased reactive oxygen species (ROS) levels in cancer cells.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Interaction : The compound may inhibit specific enzymes critical for microbial growth or cancer cell survival.

- Redox Reactions : The propenol group can participate in redox reactions, potentially leading to oxidative stress in target cells.

Future Research Directions

Future studies should focus on:

- Optimization of Synthesis : Developing more efficient methods for synthesizing this compound and its derivatives.

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in real biological systems.

- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its antimicrobial and anticancer activities.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing 3-(2-Pyridyl)-2-propen-1-ol?

- Methodology : Use mass spectrometry (MS) to confirm molecular weight and fragmentation patterns, referencing NIST Standard Reference Data for analogous propenol derivatives (e.g., 3-phenyl-2-propen-1-ol) . Nuclear Magnetic Resonance (NMR) (¹H/¹³C) can resolve structural features, such as the pyridyl substituent and propenol backbone. For example, coupling constants in ¹H NMR can confirm double-bond geometry (cis/trans) .

Q. How can researchers safely handle this compound in laboratory settings?

- Methodology : Follow protocols for pyridine-containing alcohols, including use of gloves, goggles, and fume hoods. Refer to safety data sheets (SDS) for structurally similar compounds (e.g., phenol-propenol derivatives) to assess risks of irritation or flammability . Store in inert atmospheres at low temperatures to prevent oxidation.

Q. What synthetic routes are feasible for preparing this compound?

- Methodology : Explore condensation reactions between pyridine-2-carbaldehyde and allylic alcohols under basic or catalytic conditions. Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) and validate purity using HPLC or TLC .

Q. How can researchers optimize reaction yields for derivatives of this compound?

- Methodology : Use kinetic studies to identify rate-limiting steps (e.g., steric hindrance from the pyridyl group). Adjust solvent polarity (e.g., DMF vs. THF) and catalysts (e.g., palladium for cross-coupling) based on analogous pyridyl-propanol syntheses .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity of this compound in catalytic systems?

- Methodology : Compare enantiomeric activity using chiral catalysts (e.g., Ru-BINAP complexes). For example, (S)- and (R)-isomers of similar pyrrolidin-3-ol derivatives exhibit distinct binding affinities in asymmetric catalysis . Use circular dichroism (CD) or X-ray crystallography to correlate configuration with reactivity .

Q. What computational methods predict the electronic properties of this compound?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to model frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. Compare with experimental UV-Vis spectra to validate π→π* transitions in the pyridyl-propenol system .

Q. How can researchers resolve contradictions in spectroscopic data for this compound analogs?

- Methodology : Cross-validate MS/NMR results with reference databases (e.g., NIST Chemistry WebBook). For example, discrepancies in fragmentation patterns may arise from isomerization during MS analysis, requiring tandem MS (MS/MS) for resolution .

Q. What role does the pyridyl group play in the biological activity of this compound derivatives?

- Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modified pyridyl substituents (e.g., 4-pyridyl or methylpyridyl). Test in vitro for enzyme inhibition (e.g., kinases) or receptor binding, using fluorophore-tagged derivatives for cellular uptake studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.